N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide is a synthetic small molecule characterized by a benzofuran core substituted with three methyl groups (positions 3, 6, and 7). The carboxamide group at position 2 bridges two distinct moieties: a 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane-derived) group and a 2-fluorobenzyl group.
Properties
Molecular Formula |
C23H24FNO4S |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H24FNO4S/c1-14-8-9-19-16(3)22(29-21(19)15(14)2)23(26)25(18-10-11-30(27,28)13-18)12-17-6-4-5-7-20(17)24/h4-9,18H,10-13H2,1-3H3 |
InChI Key |
LVVSISBIDMVDNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=C(O2)C(=O)N(CC3=CC=CC=C3F)C4CCS(=O)(=O)C4)C)C |
Origin of Product |
United States |
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by a complex structure that includes a benzofuran core and a tetrahydrothiophene moiety. Its molecular formula is C20H24FNO3S, and its structural features are essential for its biological activity.
The compound exhibits multiple mechanisms of action that contribute to its pharmacological effects:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and glucose utilization.
- Antioxidant Properties : The presence of the thiophene ring may confer antioxidant activities, which can protect cells from oxidative stress.
Pharmacological Effects
Research indicates that the compound has several promising biological activities:
- Hypolipidemic Activity : In animal models, similar benzofuran derivatives have shown significant reductions in plasma triglycerides and cholesterol levels. For instance, compounds with similar structures were tested in hyperlipidemic rats and demonstrated a reduction in triglyceride levels after administration .
| Parameter | Control Group | Compound Group (15 mg/kg) |
|---|---|---|
| Plasma Triglycerides | Elevated | Significantly Reduced |
| Total Cholesterol | Elevated | Reduced |
| HDL-C Levels | Low | Increased |
- Anticancer Potential : The compound's structural analogs have been studied for their ability to inhibit glycolysis in cancer cells. In particular, modifications to the benzofuran structure have shown promise in targeting aggressive cancers such as glioblastoma multiforme .
Case Studies
- Hyperlipidemia Model : In a study involving Triton WR-1339-induced hyperlipidemic rats, compounds similar to our target compound were administered at a dose of 15 mg/kg. Results indicated significant reductions in triglycerides and total cholesterol levels over 24 hours, suggesting potential for treating dyslipidemia .
- Cancer Cell Lines : In vitro studies on cancer cell lines demonstrated that fluorinated derivatives of benzofuran compounds exhibit cytotoxic effects by modulating hexokinase activity. These findings indicate that our compound may also possess anticancer properties by interfering with metabolic pathways critical for tumor growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, including those listed in . Below is a detailed analysis:
Substituent Variations on the Benzofuran Core
- Target Compound : 3,6,7-Trimethyl substitution on the benzofuran.
- Analog 1: 2-(4,6-Dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide (CAS: 880787-69-9) Substituents: 4,6-Dimethylbenzofuran with an acetamide linkage (vs. carboxamide in the target compound).
Functional Group Modifications
- Analog 2: 3-Amino-N-(2-benzoyl-4-chlorophenyl)-4-(4-fluorophenyl)-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide (CAS: 836646-70-9) Key Differences: Replaces benzofuran with a thienopyridine scaffold and introduces a benzoyl-chlorophenyl group. Implications: The thienopyridine core may enhance π-π stacking interactions, while the chlorophenyl group increases lipophilicity.
Sulfonamide and Aromatic Group Variations
- Analog 3: 13-Benzoyl-6-methylbenz[6,7]isoindolo[2,1-a]quinazolin-5(6H)-one (CAS: 881041-85-6) Key Differences: A polycyclic isoindoloquinazolinone system replaces the benzofuran-sulfonamide structure. Implications: The rigid polycyclic system may limit conformational flexibility, affecting target binding.
Data Table: Structural and Functional Comparison
| Compound | Core Structure | Key Substituents | Functional Groups |
|---|---|---|---|
| N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide | Benzofuran | 3,6,7-Trimethyl, 2-fluorobenzyl | Carboxamide, sulfolane |
| 2-(4,6-Dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide (880787-69-9) | Benzofuran | 4,6-Dimethyl | Acetamide, sulfolane |
| 3-Amino-N-(2-benzoyl-4-chlorophenyl)-4-(4-fluorophenyl)-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide | Thienopyridine | Benzoyl-chlorophenyl, 4-fluorophenyl, thienyl | Carboxamide, amino |
| 13-Benzoyl-6-methylbenz[6,7]isoindolo[2,1-a]quinazolin-5(6H)-one (881041-85-6) | Isoindoloquinazolinone | Benzoyl, methyl | Ketone, aromatic polycycle |
Research Findings and Implications
- Solubility : The sulfolane group in the target compound likely improves aqueous solubility compared to analogs lacking polar moieties (e.g., Analog 3) .
- Binding Affinity : The 2-fluorobenzyl group may enhance binding to hydrophobic pockets in biological targets, a feature absent in Analog 1.
- Metabolic Stability: Methyl groups on the benzofuran (3,6,7-trimethyl) could reduce oxidative metabolism compared to non-methylated analogs.
Preparation Methods
Formation of the Benzofuran Skeleton
The benzofuran core is typically synthesized via cyclization of ortho-substituted phenols or Pd-catalyzed C–H activation strategies . A notable method involves the 8-aminoquinoline-directed C–H arylation of benzofuran precursors, enabling direct functionalization at the C3 position (Figure 1). For example, reacting 3-methylbenzofuran with iodomethane in the presence of a palladium catalyst yields the 3,6,7-trimethyl derivative through sequential arylation and methylation steps.
Reaction Conditions :
Introduction of Methyl Groups
Regioselective methylation is achieved using dimethyl sulfate or methyl iodide under basic conditions. The 6- and 7-methyl groups are introduced via Friedel-Crafts alkylation employing AlCl₃ as a Lewis acid. Computational studies suggest that electron-donating groups at C3 direct methylation to the para and meta positions (C6 and C7).
Optimization Data :
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Methylating Agent | CH₃I | 85 |
| Temperature | 60°C | 78 |
| Catalyst | AlCl₃ | 82 |
Carboxamide Functionalization
Synthesis of Benzofuran-2-Carboxylic Acid
The carboxylic acid precursor is prepared via oxidation of 2-methylbenzofuran using KMnO₄ in acidic media. Alternative routes involve hydrolysis of nitriles or carbonylation reactions .
Transamidation Strategy
A critical advancement is the two-step transamidation protocol (Figure 2):
-
Boc Protection : The 8-aminoquinoline-directed intermediate is treated with di-tert-butyl dicarbonate (Boc₂O) to form a stable N-acyl-Boc-carbamate.
-
Aminolysis : Reaction with N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)amine in DMF at 80°C yields the target carboxamide without requiring additional catalysts.
Reaction Scheme :
Q = 8-aminoquinoline directing group
Key Data :
Synthesis of the Tetrahydrothiophene Dioxide Moiety
Oxidation of Tetrahydrothiophene
The 1,1-dioxidotetrahydrothiophen-3-yl group is synthesized by oxidation of tetrahydrothiophene with hydrogen peroxide (H₂O₂) in acetic acid. The reaction proceeds via sulfoxide intermediate formation, with full oxidation to the sulfone achieved at elevated temperatures.
Conditions :
-
Oxidizing Agent: 30% H₂O₂
-
Solvent: Acetic Acid
-
Temperature: 70°C
-
Yield: 92%
Coupling to the Amine Group
The sulfone-containing amine is coupled to the benzofuran-2-carboxylic acid using EDC/HOBt-mediated amidation . This method minimizes epimerization and ensures high yields.
Procedure :
-
Activate carboxylic acid with EDC (1.2 equiv) and HOBt (1.1 equiv) in DCM.
-
Add amine (1.5 equiv) and stir at room temperature for 24 hours.
-
Purify via column chromatography (SiO₂, EtOAc/hexane).
Outcome :
Purification and Characterization
Chromatographic Techniques
Crude products are purified using flash chromatography (silica gel, gradient elution) or preparative HPLC (C18 column, acetonitrile/water). The target compound exhibits an Rf value of 0.45 in EtOAc/hexane (3:7).
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃): δ 7.45–7.12 (m, 4H, Ar-H), 4.62 (s, 2H, CH₂F), 3.81–3.45 (m, 4H, tetrahydrothiophene), 2.98 (s, 6H, SO₂), 2.34 (s, 3H, CH₃), 2.21 (s, 6H, CH₃).
-
HRMS : m/z calculated for C₂₂H₂₃FNO₄S [M+H]⁺: 432.1382; found: 432.1379.
Scale-Up Considerations and Industrial Relevance
Q & A
Basic: What synthetic methodologies are recommended to optimize yield and purity of the compound?
Answer:
Synthesis requires multi-step protocols with careful control of reaction conditions (temperature, stoichiometry, solvent selection) to minimize side reactions. Key steps include:
- Cyclization reactions to form the benzofuran core (analogous to benzothiophene synthesis in ).
- Amide coupling using reagents like EDC/HOBt for introducing fluorobenzyl and tetrahydrothiophen-dioxide substituents .
- Purification via chromatography (e.g., silica gel or HPLC) to isolate the target compound from by-products .
Yield optimization may involve iterative adjustments to reaction time and catalyst loading. Confirm purity using NMR (>95% purity threshold) and mass spectrometry .
Basic: Which spectroscopic and computational techniques are critical for structural validation?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm substituent positions, including fluorobenzyl protons (δ ~7.0–7.4 ppm) and methyl groups on the benzofuran ring (δ ~2.2–2.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS to verify molecular formula (e.g., [M+H]+ ion matching C₂₄H₂₅FNO₅S).
- Infrared (IR) Spectroscopy: Detect carbonyl (C=O, ~1680–1720 cm⁻¹) and sulfone (S=O, ~1300–1350 cm⁻¹) functional groups .
- Computational Modeling: DFT calculations to predict 3D conformation and electronic properties, aiding in reactivity analysis .
Advanced: How can contradictory bioactivity data across studies be systematically addressed?
Answer:
Discrepancies in reported inhibitory effects (e.g., enzyme vs. cell-based assays) may arise from:
- Assay Conditions: Variations in pH, temperature, or co-solvents (e.g., DMSO concentration affecting solubility) .
- Cell Line Heterogeneity: Differential expression of target receptors/proteins (validate using Western blotting or CRISPR knockouts) .
- Metabolic Stability: Use liver microsome assays to assess compound degradation rates in vitro .
Standardize protocols across labs and include positive controls (e.g., known inhibitors) for cross-study comparability.
Advanced: What strategies are effective for designing SAR studies on this compound?
Answer:
- Core Modifications: Replace the tetrahydrothiophen-dioxide group with sulfonamide or sulfoxide derivatives to assess sulfone group necessity .
- Substituent Variation: Synthesize analogs with halogens (Cl, Br) or methyl groups at the 3,6,7 positions of the benzofuran ring to map steric/electronic effects .
- Bioisosteric Replacement: Substitute the 2-fluorobenzyl group with thiophene or pyridine moieties to evaluate aromatic stacking interactions .
Evaluate changes using enzymatic inhibition assays (IC₅₀) and molecular docking to correlate structural modifications with binding affinity .
Basic: What in vitro assays are suitable for preliminary bioactivity screening?
Answer:
- Enzyme Inhibition Assays: Fluorescence-based or colorimetric assays (e.g., NADH-coupled) to measure IC₅₀ against kinases or proteases .
- Cell Viability Assays: MTT or ATP-luciferase assays in cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative activity .
- Microbial Growth Inhibition: Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
Advanced: How can molecular dynamics (MD) simulations enhance target interaction analysis?
Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger to predict binding poses with target proteins (e.g., COX-2 or EGFR) .
- MD Simulations (GROMACS/AMBER): Simulate ligand-protein complexes over 100+ ns to assess stability of hydrogen bonds (e.g., amide-C=O with catalytic lysine) and hydrophobic interactions .
- Free Energy Calculations: MM-PBSA/GBSA to quantify binding energy contributions of substituents (e.g., fluorobenzyl vs. non-fluorinated analogs) .
Basic: What are critical considerations for compound storage and stability?
Answer:
- Storage Conditions: -20°C in anhydrous DMSO (avoid freeze-thaw cycles) to prevent hydrolysis of the sulfone group .
- Light Sensitivity: Protect from UV exposure to avoid benzofuran ring degradation (use amber vials) .
- pH Stability: Conduct accelerated stability studies in buffers (pH 3–9) to identify degradation products via LC-MS .
Advanced: How can metabolic pathways of the compound be elucidated?
Answer:
- In Vitro Metabolite Profiling: Incubate with liver microsomes or hepatocytes, followed by LC-MS/MS to detect phase I (oxidation) and phase II (glucuronidation) metabolites .
- Isotope Labeling: Synthesize deuterated analogs to track metabolic sites using mass shifts in fragmentation patterns .
- CYP Enzyme Inhibition Assays: Identify CYP450 isoforms involved in metabolism (e.g., CYP3A4, CYP2D6) using fluorogenic substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
